6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
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Overview
Description
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-Chloro-2-(1-methylhydrazino)quinoxaline-4-oxide
Uniqueness
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to its specific substitution pattern and the combination of benzothiazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C12H10ClN3S
- Molecular Weight : 253.74 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The compound demonstrated significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a comparative study, the presence of the chloro group was found to enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that favors halogenated derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. Notably, compounds with similar structures showed IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines including:
- MDA-MB-231 (breast cancer)
- NCI-H226 (lung cancer)
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways . The SAR analysis revealed that the presence of specific substituents significantly influences its anticancer activity.
Table 1: Summary of Biological Activities
Properties
CAS No. |
67275-34-7 |
---|---|
Molecular Formula |
C12H10ClN3S |
Molecular Weight |
263.75 g/mol |
IUPAC Name |
6-chloro-2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H10ClN3S/c1-7-5-8(2)16(15-7)12-14-10-4-3-9(13)6-11(10)17-12/h3-6H,1-2H3 |
InChI Key |
BRDXUYGQEXIPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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